



An In-depth Technical Guide to N-Fmoc Rhodamine 110: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Fmoc rhodamine 110	
Cat. No.:	B15130059	Get Quote

This guide provides a comprehensive overview of the solubility and stability of **N-Fmoc rhodamine 110**, a key fluorescent probe utilized in various biochemical applications. The information is intended for researchers, scientists, and professionals in the field of drug development and diagnostics.

N-(9-Fluorenylmethoxycarbonyl)-rhodamine 110 (N-Fmoc-Rh110) is a mono-protected derivative of the highly fluorescent dye, rhodamine 110. The Fmoc protecting group, widely used in peptide synthesis, allows for the controlled conjugation of rhodamine 110 to other molecules, such as peptides, to create sensitive fluorogenic substrates for enzyme assays[1]. The cleavage of the substrate by a specific enzyme releases the highly fluorescent rhodamine 110, enabling precise quantification of enzyme activity[2].

Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C35H24N2O5	[1]
Molecular Weight	552.6 g/mol	[1][3]
Purity	>98%	[3]
Appearance	Orange-red solid	[4]
Excitation Max (λex)	~496 nm	[2][4]
Emission Max (λem)	~520 nm	[2][4]



Solubility Data

The solubility of **N-Fmoc rhodamine 110** is a critical parameter for its application in aqueous and organic solvent systems. While specific quantitative solubility data for the N-Fmoc derivative is not extensively published, qualitative information and data for the parent compound, rhodamine 110, provide valuable guidance.

Oualitative and Ouantitative Solubility

Compound	Solvent	Solubility	Notes
N-Fmoc Rhodamine	Dimethyl sulfoxide (DMSO)	Soluble	-
Rhodamine 110	Dimethyl sulfoxide (DMSO)	≥5.57 mg/mL[5]	With sonication
Rhodamine 110	Ethanol (EtOH)	≥2.01 mg/mL[5]	With gentle warming and sonication
Rhodamine 110	Methanol (MeOH)	Soluble[2]	-
Rhodamine 110	Dimethylformamide (DMF)	Soluble[2]	-
Rhodamine 110	Water	Sparingly soluble / Insoluble[2][5]	Aqueous solutions are not recommended for storage for more than one day[2].

The presence of the large, hydrophobic Fmoc group on **N-Fmoc rhodamine 110** suggests its solubility profile will be similar to or slightly less polar than the parent rhodamine 110, favoring organic solvents like DMSO and DMF.

Stability Profile

The stability of **N-Fmoc rhodamine 110** encompasses its shelf-life under recommended storage conditions and its chemical stability, particularly concerning the base-labile Fmoc protecting group.



Storage and Handling

Parameter Parameter	Recommendation	Details
Long-term Storage	-20°C[2]	Store under desiccating conditions to protect from moisture[2].
Shipping	Shipped on blue ice	
Light Sensitivity	Protect from light	Fluorescent compounds should be protected from light for long-term storage[2][4].
Solid-State Stability	≥4 years (for Rhodamine 110) [2]	The solid form is highly stable when stored correctly[2].
Solution Stability	Use freshly prepared solutions	Aqueous solutions of the parent rhodamine 110 are not recommended for storage beyond one day[2]. Stock solutions in anhydrous organic solvents like DMSO are more stable but should be stored at -20°C and protected from light.

Chemical Stability of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is a well-characterized amine protecting group known for its stability in acidic conditions and its lability in the presence of base[6][7].



Condition	Stability	Description	
Acidic Conditions	Stable	The Fmoc group is resistant to cleavage by acids such as trifluoroacetic acid (TFA)[6].	
Basic Conditions	Labile	The Fmoc group is rapidly cleaved by bases, typically secondary amines like piperidine[7]. This property is fundamental to its use in solid-phase peptide synthesis[7][8].	
Hydrogenolysis	Susceptible	The Fmoc group can be cleaved under certain hydrogenolysis conditions (e.g., Pd/C, H ₂), though it is less reactive than benzyl groups[6].	

Experimental Protocols

Protocol 1: General Method for Solubility Determination

This protocol outlines a general procedure for determining the solubility of a compound like **N-Fmoc rhodamine 110**.

- · Preparation of Saturated Solution:
 - Add an excess amount of N-Fmoc rhodamine 110 to a known volume of the desired solvent (e.g., DMSO, water) in a vial.
 - Seal the vial to prevent solvent evaporation.
 - Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used to aid initial dispersion[5].
- Separation of Undissolved Solid:



- Centrifuge the saturated solution at high speed to pellet the excess, undissolved solid.
- Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a 0.2 μm syringe filter.

Quantification:

- Prepare a series of dilutions of the clear supernatant with the same solvent.
- Measure the absorbance of the dilutions using a UV-Vis spectrophotometer at the λmax of rhodamine 110 (~496 nm).
- Create a standard curve using known concentrations of N-Fmoc rhodamine 110.
- Determine the concentration of the saturated solution by comparing its absorbance to the standard curve. This concentration represents the solubility of the compound.

Protocol 2: Fmoc Group Deprotection

This protocol describes the standard method for cleaving the Fmoc group, a key reaction related to the chemical stability and application of **N-Fmoc rhodamine 110**.

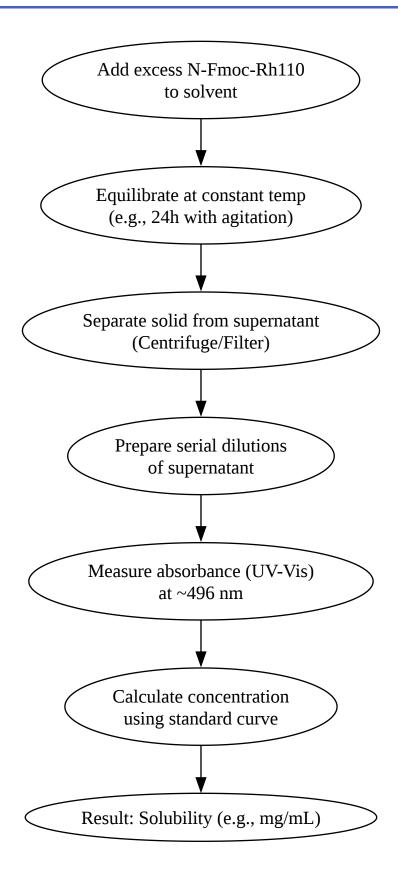
- Reagent Preparation:
 - Prepare a deprotection solution of 20% piperidine in N,N-dimethylformamide (DMF) (v/v)
 [7][8].
- Deprotection Reaction:
 - Dissolve the N-Fmoc rhodamine 110-conjugated substrate (e.g., a peptide) in DMF.
 - Add the 20% piperidine/DMF solution to the reaction vessel.
 - Allow the reaction to proceed at room temperature. The reaction is typically very fast, with a half-life of seconds[7]. For solid-phase synthesis, the reaction is often run for 5-10 minutes and repeated to ensure complete removal[8].
- Monitoring and Work-up:



- The progress of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct byproduct has a strong UV absorbance.
- Following cleavage, the resulting product with a free amine can be isolated through standard purification techniques such as precipitation or chromatography.

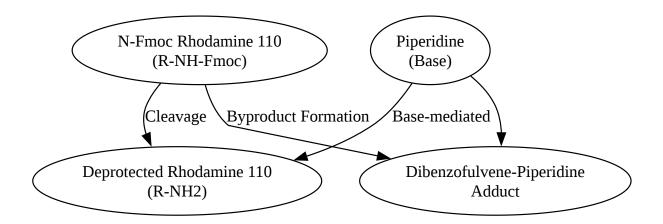
Visualizations





Click to download full resolution via product page





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-Fmoc rhodamine 110 | Benchchem [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Abcam N-FMOC Rhodamine 110, 10MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. biotium.com [biotium.com]
- 5. apexbt.com [apexbt.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Fluorenylmethyloxycarbonyl protecting group Wikipedia [en.wikipedia.org]
- 8. BJOC Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer [beilstein-journals.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Fmoc Rhodamine 110: Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15130059#n-fmoc-rhodamine-110-solubility-and-stability-data]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com